molecular formula C10H6FN3 B2909109 (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 910418-34-7

(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2909109
CAS No.: 910418-34-7
M. Wt: 187.177
InChI Key: XKTKTMVINGNMAB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 2-fluoroaniline with malononitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process while ensuring proper safety and environmental controls.

Chemical Reactions Analysis

(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular functions, such as inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparison with Similar Compounds

(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities .

Properties

IUPAC Name

2-[(2-fluoroanilino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3/c11-9-3-1-2-4-10(9)14-7-8(5-12)6-13/h1-4,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTKTMVINGNMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=C(C#N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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